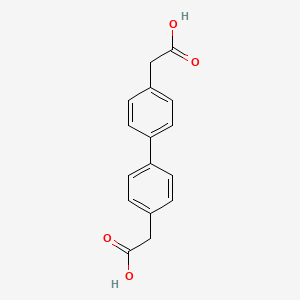

4,4'-Biphenyldiacetic acid

Overview

Description

Synthesis Analysis

BPDA can be synthesized using different routes, including hydrothermal methods , solvent-based reactions , and metal-organic framework (MOF) synthesis . For instance, a recent study by Zhang et al reported a facile one-step hydrothermal method to synthesize nickel-based MOFs using BPDA as the organic linker. These MOFs exhibit tunable pore sizes and have potential applications in supercapacitors.

Scientific Research Applications

Synthesis and Structural Studies

4,4'-Biphenyldiacetic acid has been explored in various synthesis and structural studies. For instance, a novel derivative of biphenyl featuring two acetic acid side arms was synthesized and characterized, showing intermolecular hydrogen bonding and considerable thermal stability (Sienkiewicz-Gromiuk et al., 2014).

Hemolytic Properties and Chemical Synthesis

Research has been conducted on the synthesis of derivatives of 4,4'-dihydroxybiphenyl, including 4,4'-biphenyldiacetic acid, and their hemolytic properties. The study found that the replacement of certain groups in the side chain of biphenyl derivatives significantly reduces hemolytic properties (Zanoza et al., 2016).

Microporous Lanthanide-Organic Frameworks

The use of 4,4'-biphenyldiacetic acid in the synthesis of microporous coordination polymers with lanthanide cations has been explored. These compounds show potential for applications in sorption properties and luminescence, with the ligand acting as an antenna for certain ions (Makhloufi et al., 2017).

Biotransformation Studies

In biotransformation studies, the conversion of 4-ethynylbiphenyls to 4-biphenylylacetic acids by rat hepatic microsomes has been observed, demonstrating a significant isotope effect in this conversion process (McMahon et al., 1981).

Applications in Polymer Materials

The synthesis of biphenyl-4,4'-dicarboxylic acid for potential applications in the field of liquid crystals polymer materials has been investigated, showcasing a method that offers high yield and purity (Xie Ji-zhong, 2008).

Voltammetric Determination Techniques

In analytical chemistry, 4,4'-biphenyldiacetic acid has been utilized in voltammetric determination studies, such as determining cysteine on a glassy carbon electrode, highlighting its role in enhancing electrochemical reactions (Kamali & Pourghobadi, 2019).

Future Directions

properties

IUPAC Name |

2-[4-[4-(carboxymethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLNWJSKZPSWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287544 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19806-14-5 | |

| Record name | 4,4'-Biphenyldiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177548.png)

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177573.png)

![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)